8,11,14-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid containing 20 carbon atoms and three triple bonds located at the 5,8, and 11 positions. It is a synthetic analog of arachidonic acid, a naturally occurring fatty acid found in the human body. ETI acts as a potent and selective inhibitor of various lipoxygenase enzymes, particularly 12-lipoxygenase [, ]. Due to its inhibitory properties, ETI is widely used as a research tool to investigate the biological roles of lipoxygenases and their metabolic products, such as leukotrienes, in various cellular processes and disease models.
Related Compounds
5,8,11,14-Eicosatetraynoic Acid (ETYA)
Compound Description: 5,8,11,14-Eicosatetraynoic acid (ETYA) is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. [, , , , , , , , ] It is frequently used in research to investigate the role of arachidonic acid metabolites in various biological processes. [, , , , , , , , ] ETYA has been shown to inhibit bone resorption, lysosomal enzyme release, and platelet-induced fibroblast growth. [, ] Studies have also demonstrated its ability to attenuate renal vasoconstriction induced by angiotensin II. [] Additionally, ETYA effectively inhibits aldrin epoxidation catalyzed by lipoxygenase. []
Relevance: 5,8,11,14-Eicosatetraynoic Acid (ETYA) is structurally related to 8,11,14-Eicosatriynoic Acid by sharing the same carbon chain length (20 carbons) and differing only by an additional triple bond at the 5-position in ETYA. Both compounds belong to the class of acetylenic fatty acids and act as potent inhibitors of arachidonic acid metabolism. [, , , , , , , , ]
Nordihydroguaiaretic Acid (NDGA)
Compound Description: Nordihydroguaiaretic acid (NDGA) is a known lipoxygenase (LOX) inhibitor. [, , , ] It inhibits the resumption of meiosis in oocytes and exhibits antioxidant properties by scavenging reactive oxygen species (ROS). [] NDGA also significantly inhibits aldrin epoxidation catalyzed by lipoxygenase. [] When used in conjunction with cyclooxygenase inhibitors, NDGA synergistically enhances mitogen responses in human lymphocytes. []
Relevance: Although structurally distinct from 8,11,14-Eicosatriynoic Acid, Nordihydroguaiaretic Acid (NDGA) is often discussed alongside it due to their shared ability to inhibit lipoxygenase activity. [, , , ] Both compounds are recognized for their involvement in modulating arachidonic acid metabolism. [, , , ]
Arachidonic Acid
Compound Description: Arachidonic acid is a polyunsaturated omega-6 fatty acid and a key precursor for eicosanoid biosynthesis. [, , , , , , , ] It plays a crucial role in inflammation, immune response, and cellular signaling. [, , , , , , , ] Arachidonic acid metabolism is targeted by both cyclooxygenase and lipoxygenase enzymes, leading to the production of various bioactive molecules. [, , , , , , , ]
Relevance: Arachidonic acid is a key metabolic product of 8,11,14-Eicosatriynoic Acid via desaturation. [, , ] 8,11,14-Eicosatriynoic Acid can be converted to arachidonic acid through the action of Δ5 desaturase. [, , ] Both compounds are important players in eicosanoid biosynthesis and contribute to the regulation of inflammatory processes. [, , ]
5,8,11-Eicosatriynoic Acid (ETI)
Compound Description: 5,8,11-Eicosatriynoic acid (ETI) is a selective inhibitor of the lipoxygenase pathway of arachidonic acid metabolism. [, , , , ] It exhibits inhibitory effects on lysosomal enzyme release from human polymorphonuclear leukocytes and blocks meiosis in oocytes. [, ] ETI, similar to NDGA, demonstrates antioxidant activity by reducing ROS generation. [, ] Additionally, ETI, in combination with cyclooxygenase inhibitors, synergistically enhances mitogen responses in human lymphocytes. []
Relevance: 5,8,11-Eicosatriynoic acid (ETI) is structurally analogous to 8,11,14-Eicosatriynoic Acid. Both compounds share the same 20-carbon chain length and possess a carboxylic acid group at one end. [, , , , ] They differ in the position of one triple bond: ETI has a triple bond between carbons 5 and 6, while 8,11,14-Eicosatriynoic Acid has it between carbons 7 and 8. Despite this minor structural variation, both compounds exhibit potent inhibitory effects on arachidonic acid metabolism. [, , , , ]
Compound Description: 15(S)-Hydroxy-5,8,11-cis-13-trans-Eicosatetraenoic acid (15-HETE) is a product of the lipoxygenase pathway of arachidonic acid metabolism. [] It is generated from arachidonic acid by the action of 15-lipoxygenase and is involved in various biological processes, including inflammation and immune regulation. []
Relevance: 15(S)-Hydroxy-5,8,11-cis-13-trans-Eicosatetraenoic acid (15-HETE) is a downstream product of arachidonic acid metabolism, which can be derived from 8,11,14-Eicosatriynoic Acid after a series of enzymatic reactions. [] Although they are not direct structural analogs, their metabolic link highlights the connection between 8,11,14-Eicosatriynoic Acid, arachidonic acid metabolism, and the production of bioactive lipid mediators like 15-HETE. []
Linoleic Acid
Compound Description: Linoleic acid, an omega-6 fatty acid, is an essential fatty acid in the human diet. [, , ] It serves as a precursor for the synthesis of arachidonic acid. [, , ]
Relevance: Linoleic Acid is a precursor to 8,11,14-Eicosatriynoic Acid in the (n-6) fatty acid elongation and desaturation pathway. [, , ] Both molecules are polyunsaturated fatty acids involved in eicosanoid production and play crucial roles in inflammation and immune responses. [, , ]
9,12-Hexadecadienoic Acid (16:2 n-4)
Compound Description: 9,12-Hexadecadienoic acid is a naturally occurring fatty acid found in small amounts in fish oils. [] It can be incorporated into phospholipids and metabolized into longer chain fatty acids like 8,11,14-octadecatrienoic acid (18:3 n-4). [] It can inhibit arachidonic acid synthesis from linoleic acid. []
Relevance: 9,12-Hexadecadienoic Acid can be considered structurally related to 8,11,14-Eicosatriynoic Acid as both are polyunsaturated fatty acids. [] They both have a 1,4-diene system but differ in chain length and the presence of triple bonds in 8,11,14-Eicosatriynoic Acid. [] Both can influence the production of arachidonic acid, a crucial precursor for eicosanoid synthesis. []
Source and Classification
8,11,14-Eicosatriynoic Acid can be derived from natural sources such as certain fungi and is synthesized through various chemical processes. It is classified as a member of the n-9 fatty acid family, which includes other important polyunsaturated fatty acids. It is structurally related to Mead acid (5,8,11-eicosatrienoic acid), which serves as a marker for essential fatty acid deficiency.
Synthesis Analysis
The synthesis of 8,11,14-Eicosatriynoic Acid typically involves multiple steps that can be performed using different methods. A common approach includes the following techniques:
Preparation of Acid Chloride:
A solution of 5,8,11-eicosatriynoic acid is treated with phosphorus pentachloride in anhydrous methylene chloride at low temperatures. This step converts the carboxylic acid to its corresponding acid chloride.
The reaction proceeds with stirring at 0 °C followed by refluxing for several hours until complete conversion occurs.
Formation of Esters or Amides:
The acid chloride can then react with alcohols or amines to form esters or amides respectively. For instance, adding diglycolamine to the acid chloride in an inert atmosphere leads to the formation of N-(2-hydroxyethyloxyethyl)-5,8,11-eicosatriynamide.
General Procedure for Polyenoic Fatty Acids:
Alternative methods involve the reduction of polyenoic fatty acid esters followed by various transformations such as oxidation and condensation reactions to yield the desired product.
Molecular Structure Analysis
The molecular structure of 8,11,14-Eicosatriynoic Acid features three triple bonds located at the 8th, 11th, and 14th carbon positions along a twenty-carbon chain. This unique arrangement contributes to its reactivity and biological properties:
Structural Formula: The compound can be represented as follows:
H3C−(C≡C)−(C≡C)−(C≡C)−CH2−CH2−COOH
Geometric Configuration: The presence of multiple triple bonds influences the geometry and flexibility of the molecule. The linear configuration around each triple bond restricts rotation and affects intermolecular interactions.
Chemical Reactions Analysis
8,11,14-Eicosatriynoic Acid participates in several chemical reactions typical for polyunsaturated fatty acids:
Enzymatic Reactions:
As an inhibitor of cyclooxygenase and lipoxygenases, it modulates pathways involved in inflammation by blocking the conversion of arachidonic acid into various eicosanoids.
Hydrogenation:
The triple bonds can undergo hydrogenation reactions under catalytic conditions to form saturated or partially saturated derivatives.
Esterification:
Reacting with alcohols can yield esters that are useful in various applications including pharmaceuticals and food additives.
Mechanism of Action
The mechanism of action for 8,11,14-Eicosatriynoic Acid primarily revolves around its inhibitory effects on cyclooxygenase enzymes and lipoxygenases:
Cyclooxygenase Inhibition: By inhibiting cyclooxygenase enzymes, it reduces the production of prostaglandins from arachidonic acid, which are mediators of inflammation and pain.
Lipoxygenase Pathway Modulation: It also affects lipoxygenase pathways that convert arachidonic acid into leukotrienes and other inflammatory mediators. This modulation is crucial in managing inflammatory responses.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8,11,14-Eicosatriynoic Acid include:
Melting Point: Approximately 69−70 °C.
Solubility: Soluble in organic solvents such as methylene chloride but less soluble in water due to its hydrophobic nature.
Stability: Stable under standard laboratory conditions but sensitive to light and heat which may lead to degradation.
Applications
8,11,14-Eicosatriynoic Acid has several scientific applications:
Pharmaceutical Development: Due to its anti-inflammatory properties, it is explored for developing drugs targeting inflammatory diseases.
Biochemical Research: It serves as a tool in studies investigating lipid metabolism and signaling pathways related to eicosanoids.
Nutritional Studies: Its role as a marker for essential fatty acid deficiency makes it significant in nutritional biochemistry.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective haspin kinase inhibitor (IC50 = 2 nM). Selective over 27 other protein kinases including Aurora B kinase. Induces cell cycle arrest at G2/M, inhibits cell proliferation and promotes apoptosis in multiple cancer cell lines. Inhibits angiogenesis ex vivo and attenuates tumor growth of HCT-116 xenografts in rats.
NS 19504 is a novel BK channel activator with relaxing effect on bladder smooth muslce. Selective activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1) (EC50 = 11 μM). Activates BK channels in native smooth muscle cells from guinea pig bladder and reduces spontaneous phasic contractions in bladder strips ex vivo. Displays no effect on contractions induced by a high K+ concentration or at 65 other receptors tested, including L- and N- type Ca2+ channels, Nav, KATP and hERG channels.
Toll-like receptor 4 (TLR4) is activated by lipopolysaccharide (LPS), with LPS-binding protein, to initiate an innate immune response, which typically includes increased expression of TNFα.1 TLR4-C34 is a 2-acetamidopyranoside that inhibits TLR4 signaling in enterocytes and macrophages in vitro when used at 10 µM. It does not affect signaling through either TLR2 or TLR9. TLR4-C34, used at 1 mg/kg in vivo, also reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. It markedly decreases the basal expression of TNFα, as well as LPS-induced iNOS and TNFα expression, in intestinal tissue isolated from patients with necrotizing enterocolitis. Novel Toll-Like Receptor 4 (TLR4) Inhibitor TLR4 inhibitor; attenuates TLR4 signaling in enterocytes and macrophages in vitro, and reduces systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis (NEC). Also suppresses LPS signaling in human ileum displaying NEC ex-vivo. Displays no significant effects on signaling via TLR2 or TLR9.
UCM05 is an inhibitor of fatty acid synthase that strongly suppresses the growth of human breast cancer cell lines (IC50 = 21 µM for SK-BR-3 cells). It does not alter carnitine palmitoyltransferase 1 activity or induce weight loss in mice. UCM05 can reduce cleavage of poly(ADP-ribose) polymerase, phosphorylation of HER2, Akt, and ERK1/2, and growth of established xenografts in vivo. UCM05 also blocks the GTP-binding site of the cell division protein FtsZ from Bacillus, preventing bacterial division. Novel inhibitor of fatty acid synthase (FASN); inhibitor of bacterial cell division targeting the GTP binding site of FtsZ G 28UCM is a fatty acid synthase inhibitor with anticancer activity, novel inhibitor of fatty acid synthase with anticancer activity. FASN inhibitor. Inhibits breast cancer cell proliferation in vitro (IC50 values are 21 - 79 μM), including cell lines resistant to anti-HER2 therapies. Blocks HER2 signaling and induces apoptosis. Inhibits growth of breast cancer xenografts in mice without causing anorexia.
AS-2444697 is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4; IC50 = 21 nM). It is greater than 30-fold selective for IRAK4 over a panel of 146 kinases, but is less than 10-fold selective over PDGFRα, PDGFRβ, TrkA, TrkC, CLK1, Itk, and FLT3. AS-2444697 inhibits IL-1β-induced IL-6 production and LPS-induced TNF-α production in cellular assays (IC50s = 250 and 47 nM, respectively). It is efficacious in rat models of adjuvant- and collagen-induced arthritis (ED50s = 2.7 and 1.6 mg/kg, respectively). AS-2444697 (0.3-3 mg/kg, twice daily) reduces urinary protein excretion, the development of interstitial fibrosis and glomerulosclerosis, and renal mRNA expression of genes encoding IL-1β, IL-6, TNF-α, and chemokine (C-C motif) ligand 2 (CCL2) without affecting blood pressure in the 5/6 nephrectomized rat model of chronic kidney disease. Potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor (IC50 = 21 nM). Displays 30-fold selectivity for IRAK4 over IRAK1. Inhibits LPS-induced TNF-α and IL-6 production in PBMCs in vitro. Renoprotective and anti-inflammatory in a rodent model of chronic kidney disease.
BODIPY 630/650X succinimide ester (SE) is an amine-reactive fluorescent probe that contains an integrated aminohexanoyl linker (X). It displays excitation/emission maxima of 630/650 nm, respectively. BODIPY 630/650X SE has been used, linked to adenosine A1 receptor ligands, as a fluorescent probe to quantify ligand-receptor binding using fluorescence correlation spectroscopy. BODIPY 630/650-X is a pyrrolidinone and a BODIPY dye. It has a role as a fluorochrome. It derives from a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.